molecular formula C9H12BrNO B3173460 5-Bromo-2-propoxyaniline CAS No. 946786-50-1

5-Bromo-2-propoxyaniline

Cat. No.: B3173460
CAS No.: 946786-50-1
M. Wt: 230.1 g/mol
InChI Key: YCNZOMMQQZMBKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-propoxyaniline is a brominated aniline derivative with the molecular formula C9H12BrNO and a molecular weight of 216.10 g/mol . This chemical building block is characterized by an aniline group and a propoxy side chain, making it a valuable intermediate in organic synthesis and medicinal chemistry research. It is supplied with a typical purity of 95% or greater . This compound is structurally related to aniline derivatives investigated for their biological activity. Research indicates that similar compounds, such as those based on a 2-propoxyaniline structure, have been explored as potent peripheral inhibitors of monoamine oxidase A (MAOA) with potential anti-cancer applications, designed specifically to limit penetration of the blood-brain barrier . As a building block, this compound serves as a precursor for the synthesis of more complex molecules. Its reactive bromine and amine groups allow for further functionalization, enabling researchers to create libraries of compounds for drug discovery and structure-activity relationship (SAR) studies . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-propoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6H,2,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNZOMMQQZMBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Production of 5 Bromo 2 Propoxyaniline

Established Synthetic Routes and Reaction Pathways

Traditional methods for synthesizing 5-Bromo-2-propoxyaniline often involve sequential reactions, starting from readily available precursors. These routes are well-documented and provide a reliable foundation for producing the target molecule.

Reductive Transformations of Nitrobenzene (B124822) Precursors

A common and effective strategy for the synthesis of anilines involves the reduction of a corresponding nitroaromatic compound. In the case of this compound, the precursor is typically 4-bromo-1-propoxy-2-nitrobenzene. The nitro group is highly susceptible to reduction, which can be achieved using various reducing agents.

The transformation of the nitro group to an amine is a fundamental reaction in organic synthesis. researchgate.net This reduction can be carried out under different conditions, including catalytic hydrogenation or using chemical reductants like tin(II) chloride in hydrochloric acid, or iron in acidic media. For instance, the reduction of similar nitroaromatic compounds has been effectively achieved using iron nanoparticles and sodium borohydride (B1222165) in an aqueous medium, often resulting in high yields. escholarship.org

A general representation of this reduction is shown below:

Scheme 1: Reduction of 4-bromo-1-propoxy-2-nitrobenzene

O2N-Ar-Br + [H]  ->  H2N-Ar-Br
(4-bromo-1-propoxy-2-nitrobenzene)   (this compound)

Where [H] represents a reducing agent.

Multistep Synthetic Sequences for Aniline (B41778) Alkoxylation and Bromination

An alternative to the reduction of a pre-functionalized nitrobenzene is a multi-step synthesis starting from a simpler aniline derivative. This approach involves the sequential introduction of the propoxy and bromo substituents onto the aniline ring. The order of these steps is crucial to ensure the correct regioselectivity due to the directing effects of the substituents. libretexts.org

A plausible synthetic sequence could begin with the propoxylation of an appropriate aniline derivative, followed by bromination. The amino group of aniline is a strong activating group and directs incoming electrophiles to the ortho and para positions. savemyexams.com To control the reaction and avoid polysubstitution, the amino group is often protected, for example, by acetylation to form an acetanilide. researchgate.net This moderation of the activating effect allows for more selective substitution.

The general steps in such a sequence are:

Protection of the Aniline: Reaction of the starting aniline with a protecting group.

Alkoxylation: Introduction of the propoxy group.

Bromination: Electrophilic aromatic substitution to introduce the bromine atom. sci-hub.se

Deprotection: Removal of the protecting group to yield the final product.

The specific starting material and the exact sequence would be chosen based on the directing effects of the substituents at each stage to achieve the desired 5-bromo-2-propoxy substitution pattern. libretexts.orgsavemyexams.com

Advanced and Optimized Synthetic Protocols

To improve efficiency, reduce waste, and lower costs, more advanced synthetic methods have been developed. These often involve one-pot reactions or the use of sophisticated catalytic systems.

One-Pot Synthetic Strategies for Enhanced Efficiency

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of time, resources, and yield. sorbonne-universite.frgoogle.comresearchgate.net For the synthesis of substituted anilines, a one-pot approach could combine steps like acylation, reduction, and other functional group interconversions. google.com For example, a process could be designed where the reduction of a nitro group and a subsequent coupling reaction occur in a single pot. While specific one-pot syntheses for this compound are not extensively detailed in the provided results, the principles of one-pot synthesis are widely applied to similar molecules. sorbonne-universite.frgoogle.com

Application of Catalytic Systems in Amination and Etherification Reactions

Modern organic synthesis heavily relies on catalysis to enhance reaction rates, selectivity, and sustainability. For the synthesis of this compound, catalytic systems can be employed in several key steps.

Catalytic Reduction: As mentioned earlier, the reduction of the nitro group can be efficiently catalyzed by transition metals such as palladium, platinum, or nickel. More recently, iron-based catalysts have gained attention as a more sustainable and cost-effective alternative. escholarship.org

Catalytic C-N and C-O Bond Formation: The formation of the amine (amination) and ether (etherification) functionalities can be facilitated by various catalysts. For instance, copper-catalyzed amination reactions are a well-established method for forming C-N bonds. google.com Similarly, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for constructing C-N bonds. Etherification reactions can also be promoted by catalysts, which can be particularly useful in multistep sequences.

The use of phase-transfer catalysts can also be beneficial, especially in reactions involving immiscible reactants, by facilitating the transfer of reagents between phases. google.com

Investigations into Reaction Yields and Selectivity Control

Table 1: Example of Multi-step Synthesis Yields for a Halogenated Aniline

Reaction Step Product Reported Yield (%)
Acetylation Acetanilide 28.44
Bromination 4-bromoacetanilide 17.92
Chlorination 4-bromo-2-chloroacetanilide 68.04
Hydrolysis 4-bromo-2-chloroaniline (B1269894) 81.62

Data adapted from a study on the synthesis of 4-bromo-2-chloroaniline and is illustrative of typical yield variations in multi-step syntheses. researchgate.net

Selectivity, particularly regioselectivity in electrophilic aromatic substitution reactions like bromination, is controlled by the directing effects of the substituents already present on the aromatic ring. The interplay between the activating and directing effects of the amino (or protected amino) group and the propoxy group determines the position of bromination. Careful selection of reaction conditions, such as temperature, solvent, and the nature of the brominating agent, is crucial for achieving the desired isomer. sci-hub.se

In catalytic reactions, the choice of catalyst and ligands can profoundly influence both yield and selectivity. For instance, in reductive C-N coupling reactions, the catalyst system can be optimized to maximize the formation of the desired product over potential side products. acs.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Bromo-2-propoxyaniline, these studies would provide a foundational understanding of its behavior at the electronic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of this compound would typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, various electronic properties could be calculated, such as the distribution of electron density, the dipole moment, and the energies of molecular orbitals. This information is crucial for predicting the molecule's reactivity and stability.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra would be invaluable for its characterization.

Analysis of Molecular Orbitals and Electron Density

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding a molecule's chemical reactivity. The energy and shape of these orbitals would indicate the most likely sites for electrophilic and nucleophilic attack on the this compound molecule. Furthermore, mapping the electron density would reveal the distribution of charge across the molecule, highlighting regions that are electron-rich or electron-poor.

Molecular Dynamics Simulations for Conformational Analysis

The propoxy group of this compound has rotational freedom, suggesting that the molecule can exist in various conformations. Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of this molecule over time. By simulating the motion of the atoms, researchers could identify the most stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and its shape in different environments.

In Silico Modeling of Chemical Interactions and Binding Modes

In silico modeling techniques are used to predict how a molecule might interact with other chemical species, including biological macromolecules like proteins. If this compound were being investigated for potential pharmaceutical applications, molecular docking and other modeling studies would be essential to predict its binding affinity and mode of interaction with specific biological targets. These studies could guide the design of new derivatives with improved activity.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry can be used to model chemical reactions, providing detailed information about the reaction pathways and the structures of transition states. For this compound, theoretical studies could elucidate the mechanisms of reactions in which it participates, such as electrophilic aromatic substitution or reactions involving the aniline (B41778) functional group. This would provide a deeper understanding of its chemical behavior and potential synthetic applications.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Precursor in Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and 5-Bromo-2-propoxyaniline is a key starting material for the synthesis of various heterocyclic frameworks. The amino group provides a nucleophilic site for cyclization reactions, while the bromo substituent can be used for subsequent cross-coupling reactions to build more complex molecular architectures.

For instance, substituted anilines are crucial in the synthesis of quinobenzothiazine derivatives, which are tetracyclic systems with notable biological activities nih.gov. The general synthetic strategy involves the reaction of an aniline (B41778) derivative with a suitable sulfur-containing electrophile, leading to the formation of the thiazine (B8601807) ring fused to the quinoline (B57606) system nih.govopenmedicinalchemistryjournal.com. The propoxy and bromo groups on the aniline ring of this compound would be incorporated into the final heterocyclic product, influencing its physicochemical properties and biological interactions.

Table 1: Examples of Heterocyclic Systems Synthesized from Aniline Precursors

Heterocyclic SystemGeneral PrecursorsPotential Synthetic Application
Benzothiazines 2-Aminobenzenethiol and α-bromo-ketonesThe amino group of this compound can react to form part of the thiazine ring system, which has applications in pharmaceuticals. openmedicinalchemistryjournal.com
Quinazolines Substituted anilines and a carbon source (e.g., formamide)The aniline moiety serves as the foundational benzene (B151609) ring upon which the pyrimidine (B1678525) ring is constructed.
Pyrroles Aniline derivatives and 1,4-dicarbonyl compoundsThe amine can condense to form the nitrogen-containing five-membered ring.
Quinobenzothiazines Aniline derivatives and thioquinanthrenediinium bis-chlorideThe aniline derivative reacts to form a key intermediate that cyclizes to the final tetracyclic structure. nih.gov

This table illustrates general synthetic routes where a substituted aniline like this compound could be a valuable precursor.

Monomer in the Synthesis of Functional Polymers

Functional polymers are macromolecules designed with specific chemical groups to impart desired properties such as electrical conductivity or liquid crystallinity. This compound, as a substituted aniline, is a candidate monomer for creating such advanced polymeric materials.

Polyaniline (PANI) is one of the most studied conducting polymers due to its high stability, tunable conductivity, and ease of synthesis. nih.gov The properties of PANI can be significantly modified by introducing substituents onto the aniline monomer. The polymerization of aniline derivatives is typically achieved through chemical or electrochemical oxidation. nih.govnih.goviipseries.org

The presence of the propoxy group in this compound can enhance the solubility of the resulting polymer in common organic solvents, which is a major advantage for processability and film formation. nih.gov The bulky propoxy group and the bromo atom can also influence the polymer's morphology and the packing of polymer chains, thereby affecting its electrical properties. While pristine polyaniline often requires doping with strong acids to become highly conductive, the electronic effects of the substituents in the monomer can modulate the final conductivity of the polymer. nih.gov

Liquid crystal polymers (LCPs) are materials that exhibit properties between those of a conventional liquid and a solid crystal. Side-chain liquid crystal polymers (SCLCPs) are a class of LCPs where rigid mesogenic (liquid crystal-forming) units are attached as side chains to a flexible polymer backbone.

Aniline derivatives can be incorporated into SCLCPs. acs.orgresearchgate.net For example, a mesogenic group can be attached to the aniline monomer, which is then polymerized. The rigid aromatic core of this compound, combined with the flexible propoxy chain, provides a structural motif that is conducive to the formation of liquid crystalline phases. The synthesis could involve attaching a known mesogenic core to the aniline nitrogen or using the substituted aniline itself as part of a larger mesogenic side group, which is then attached to a polymerizable moiety like an acrylate (B77674) or siloxane. acs.org The interplay between the rigid aromatic part and the flexible alkyl chains is crucial for the formation and stability of the desired mesophases (e.g., smectic or nematic).

Intermediate in the Creation of Specialized Chemical Building Blocks for Research

In organic synthesis, complex target molecules are often built from smaller, pre-functionalized molecules known as building blocks or synthetic intermediates. This compound is an excellent example of such an intermediate due to its multiple functional handles that allow for sequential, regioselective reactions.

For example, the synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline has been reported, demonstrating how a substituted aniline can be further elaborated. nih.gov Starting from a related phenol, a series of reactions including nitration, bromination, etherification, and finally reduction of the nitro group yields the functionalized aniline. This highlights how the core aniline structure can be systematically modified. The bromo group on this compound is particularly useful, as it can participate in a variety of powerful carbon-carbon bond-forming reactions, such as Suzuki, Heck, and Sonogashira couplings, to attach more complex fragments. The amino group can be transformed into a wide range of other functionalities (e.g., diazonium salts, amides), further expanding its utility.

Table 2: Potential Reactions for Modifying this compound

Reactive SiteReaction TypePotential Product Class
Amino Group (-NH2) AcylationAmides
DiazotizationDiazonium salts (precursors for Sandmeyer reactions)
N-AlkylationSecondary or tertiary anilines
Bromo Group (-Br) Suzuki CouplingBiaryl compounds
Heck CouplingSubstituted styrenes
Sonogashira CouplingAryl alkynes
Buchwald-Hartwig AminationDi- or tri-arylamines
Aromatic Ring Electrophilic Aromatic SubstitutionFurther substituted aniline derivatives

Contribution to the Development of Chemical Biology Tools and Probes for Receptor Studies

Chemical probes are small molecules designed to study biological systems by interacting with specific proteins or receptors. unc.edu The development of these tools is crucial for understanding disease mechanisms and for drug discovery. Ligands with high affinity and selectivity are needed for both in vitro and in vivo studies of receptor function. nih.gov

The 2-propoxyaniline (B1271045) scaffold is of particular interest in this area. For example, 5-nitro-2-propoxyaniline (B1220663) is known to be a potent artificial sweetener, suggesting its structure is suitable for interacting with sweet taste receptors. researchgate.net Researchers have synthesized photoreactive derivatives of 2-propoxyaniline to be used in photoaffinity labeling studies. researchgate.net This technique helps to identify the specific binding sites of a ligand on its receptor protein. This compound could serve as a precursor for such probes. The bromo-substituent can be replaced with a photophore (a light-activated reactive group) or a fluorescent tag via cross-coupling chemistry. These modified molecules can then be used to map ligand-receptor interactions, providing valuable insights into receptor function. researchgate.netmdpi.com

Applications in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.gov These libraries are then screened for biological activity to identify lead compounds for drug development. nih.govbohrium.com

This compound is a valuable scaffold for combinatorial library synthesis due to its multiple points of diversification. The amino group can be reacted with a diverse set of carboxylic acids or sulfonyl chlorides to create a library of amides or sulfonamides. Simultaneously or sequentially, the bromo group can be subjected to various palladium-catalyzed cross-coupling reactions with a library of boronic acids (Suzuki reaction) or alkynes (Sonogashira reaction). This "multi-component" reaction strategy allows for the rapid generation of thousands of unique compounds from a single, versatile starting material. The resulting libraries can be screened against a wide range of biological targets to discover new pharmacophores. bohrium.com

Future Research Directions and Contemporary Challenges

Development of More Sustainable and Atom-Economical Synthetic Approaches

The traditional synthesis of 5-Bromo-2-propoxyaniline, while effective, often relies on methodologies that are not fully aligned with the principles of green chemistry. Future research is increasingly directed towards the development of more sustainable and atom-economical synthetic routes. A primary challenge lies in minimizing waste and maximizing the incorporation of all reactant atoms into the final product.

Key areas of investigation include:

Catalytic Systems: A significant push is being made to replace stoichiometric reagents with catalytic alternatives. This includes the development of novel catalysts for the key reaction steps, such as the etherification to introduce the propoxy group and the reduction of a nitro precursor. The use of heterogeneous catalysts is particularly attractive as they can be easily recovered and reused, reducing waste and cost.

Alternative Solvents: The use of greener solvents, such as supercritical fluids, ionic liquids, or bio-based solvents, is a critical area of research. These solvents can offer improved reaction rates and selectivities while minimizing the environmental impact associated with volatile organic compounds (VOCs).

Energy Efficiency: Investigating reaction conditions that require less energy input is another crucial aspect. This may involve the use of microwave or ultrasonic irradiation to accelerate reaction rates at lower temperatures.

A comparison of traditional versus potential sustainable approaches is summarized in the table below.

Reaction StepTraditional MethodSustainable AlternativeKey Advantages
EtherificationWilliamson ether synthesis with a strong basePalladium-catalyzed etherification; Phase-transfer catalysisMilder reaction conditions, higher yields, reduced byproducts
NitrationConcentrated nitric and sulfuric acidsSolid acid catalysts; Nitrating agents with better atom economyEasier product separation, catalyst recyclability, enhanced safety
ReductionMetal catalysts (e.g., iron, tin) in acidic mediaCatalytic hydrogenation with recoverable catalysts; Biocatalytic reductionCleaner reaction profiles, avoidance of heavy metal waste, high chemoselectivity

Exploration of Novel Derivatization Pathways for Diverse Applications

The functional groups present in this compound—the amino group, the bromine atom, and the aromatic ring—offer a rich platform for chemical modification. Future research will focus on exploring novel derivatization pathways to synthesize a diverse range of compounds with tailored properties for various applications.

The amino group is a key site for derivatization, allowing for the formation of amides, sulfonamides, and secondary or tertiary amines through reactions with acyl chlorides, sulfonyl chlorides, and alkylating agents, respectively. The bromine atom can be utilized in cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, to introduce new carbon-carbon and carbon-heteroatom bonds.

Potential derivatization strategies and their applications are outlined below:

Functional GroupDerivatization ReactionPotential Applications of Derivatives
Amino GroupAcylation, Sulfonylation, AlkylationPharmaceutical intermediates, agrochemicals, polymer precursors
Bromine AtomSuzuki Coupling, Heck Reaction, Buchwald-Hartwig AminationOrganic light-emitting diodes (OLEDs), conductive polymers, advanced materials
Aromatic RingElectrophilic Aromatic SubstitutionFine-tuning of electronic and photophysical properties

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing. The integration of the synthesis of this compound and its derivatives with flow chemistry and automated platforms offers numerous advantages.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. Automated synthesis platforms can accelerate the discovery of new derivatives by enabling high-throughput screening of reaction conditions and building blocks.

Key benefits of this integration include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents and intermediates.

Improved Efficiency: Continuous processing allows for higher throughput and reduced downtime compared to batch methods.

Process Optimization: Automated platforms can rapidly identify optimal reaction conditions, leading to faster process development.

On-Demand Manufacturing: Flow chemistry facilitates the on-demand production of specific quantities of this compound or its derivatives, reducing the need for large-scale storage.

Advanced Research in Functional Materials incorporating this compound Scaffolds

The unique electronic and structural features of this compound make it an attractive building block for the development of advanced functional materials. The presence of the bromine atom and the aniline (B41778) moiety allows for its incorporation into polymeric structures and organic electronic devices.

Future research in this area will likely focus on:

Conducting Polymers: The aniline backbone is a well-known component of conducting polymers. By copolymerizing this compound with other monomers, new materials with tailored conductivity, solubility, and processability can be developed.

Organic Electronics: Derivatives of this compound could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties through derivatization is a key advantage in this field.

Sensors: The aniline moiety can be functionalized to create materials that exhibit changes in their optical or electronic properties in the presence of specific analytes, leading to the development of novel chemical sensors.

Synergistic Applications in Multi-disciplinary Research Fields

The versatility of this compound and its derivatives opens up opportunities for synergistic applications in various multi-disciplinary research fields. The convergence of chemistry, biology, and materials science will drive the discovery of new and innovative uses for this compound.

Potential areas for interdisciplinary research include:

Medicinal Chemistry: As a scaffold for the synthesis of novel bioactive molecules, this compound could contribute to the development of new therapeutic agents. Its structural motifs are found in various biologically active compounds.

Agrochemicals: The development of new herbicides, fungicides, and insecticides often relies on the synthesis of novel organic molecules. The derivatization of this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Biomaterials: The incorporation of this compound-based units into biocompatible polymers could lead to the development of new materials for drug delivery, tissue engineering, and medical devices.

The continued exploration of the chemistry of this compound, driven by the principles of sustainability and innovation, promises to unlock its full potential as a valuable chemical building block in a wide range of scientific and technological fields.

Q & A

Q. What are the common synthetic routes for 5-Bromo-2-propoxyaniline, and what critical parameters influence yield?

The synthesis typically involves halogenation and alkoxylation steps. For example, bromination of 2-propoxyaniline derivatives using brominating agents (e.g., Br₂ or NBS) under controlled conditions can introduce the bromine substituent. The propoxy group is often introduced via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions like Suzuki-Miyaura coupling, where palladium catalysts facilitate coupling between aryl halides and organoboron reagents . Key parameters include temperature (e.g., 0–5°C for bromination to avoid side reactions), solvent polarity (polar aprotic solvents like DMF enhance SNAr), and stoichiometric ratios of reagents .

Q. Which analytical techniques are most reliable for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
  • High-performance liquid chromatography (HPLC) for assessing purity (>98% is typical for research-grade material) .
  • Mass spectrometry (MS) to verify molecular weight (e.g., [M+H]+ peak at ~230–235 m/z).
  • X-ray crystallography (if single crystals are obtainable) for definitive structural elucidation .

Q. How should this compound be stored to maintain stability?

Store at 2–8°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photochemical reactions. Use inert atmospheres (e.g., N₂) for long-term storage. Solubility in DMSO or DMF allows preparation of stock solutions, but avoid aqueous buffers unless stabilized .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in Suzuki-Miyaura coupling for propoxy group introduction?

  • Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced reactivity.
  • Solvent optimization : Dioxane or toluene improves coupling efficiency compared to DMF.
  • Base choice : K₂CO₃ or Cs₂CO₃ facilitates deprotonation and accelerates transmetallation.
  • Temperature control : Heat to 80–100°C for 12–24 hours to ensure completion .
  • Monitor reaction progress via TLC or GC-MS to adjust parameters dynamically .

Q. How should contradictions in spectroscopic data (e.g., NMR vs. MS) be resolved?

  • Cross-validation : Repeat analyses using alternative techniques (e.g., IR for functional groups, elemental analysis for C/H/N ratios).
  • Isotopic labeling : Use deuterated solvents to distinguish solvent peaks from compound signals in NMR.
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
  • Purification checks : Re-purify via column chromatography (silica gel, hexane/EtOAc gradient) to remove impurities causing spectral anomalies .

Q. What computational strategies predict the reactivity of this compound in further functionalization?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Retrosynthetic tools : AI-driven platforms (e.g., Reaxys, Pistachio) propose feasible routes for introducing substituents at positions 4 or 6 .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications for drug discovery .

Q. What methodologies assess the biological activity of this compound derivatives?

  • Enzyme inhibition assays : Screen against kinases or oxidoreductases using fluorescence-based substrates.
  • Cellular uptake studies : Label derivatives with fluorophores (e.g., FITC) and quantify internalization via flow cytometry.
  • Structure-activity relationship (SAR) : Systematically vary substituents (e.g., replacing Br with Cl or F) and correlate changes with bioactivity .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.